Opposite GABAC Receptor Activity vs. (1R,4S) Enantiomer: Antagonist Profile of (1S,4R)-ACPECA
The (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid ((−)-ACPECA) is a weak antagonist at all three recombinant human GABAC ρ subunits (ρ1, ρ2, ρ3) with IC50 values >300 µM, whereas the (1R,4S)-enantiomer ((+)-ACPECA) is a full agonist at ρ1 (EC50 ≈ 135 µM, Imax ≈ 100%) and ρ2 (EC50 ≈ 60 µM, Imax ≈ 100%) and a partial agonist at ρ3 (EC50 ≈ 112 µM, Imax ≈ 37%) [1]. This inversion of biological activity from agonist to antagonist upon switching enantiomers demonstrates that receptor engagement is strictly controlled by absolute stereochemistry.
| Evidence Dimension | GABAC receptor functional activity (ρ1, ρ2, ρ3) |
|---|---|
| Target Compound Data | IC50 >> 300 µM (weak antagonist at all three ρ subtypes) |
| Comparator Or Baseline | (1R,4S)-ACPECA: EC50 ρ1 ≈ 135 µM, EC50 ρ2 ≈ 60 µM, EC50 ρ3 ≈ 112 µM (full/partial agonist) |
| Quantified Difference | Activity flips from agonist (EC50 60–135 µM) to antagonist (IC50 >> 300 µM); >5‑fold difference in functional direction |
| Conditions | Recombinant human GABAC ρ1, ρ2, ρ3 receptors expressed in Xenopus laevis oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
For any study aiming to selectively block GABAC receptors without activating them, the (1S,4R) enantiomer is the only suitable tool among the ACPECA pair; the (1R,4S) enantiomer would produce the opposite biological outcome and confound results.
- [1] Chebib M, Johnston GAR, Duke RK, et al. Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABAC receptors. Bioorg Med Chem Lett. 2005;15(20):4179-4182. View Source
